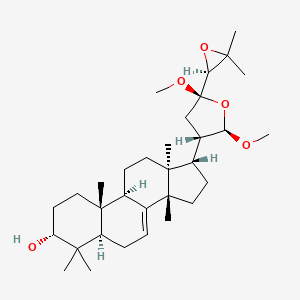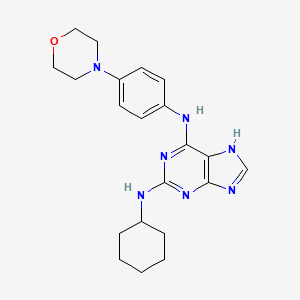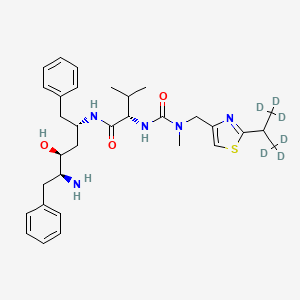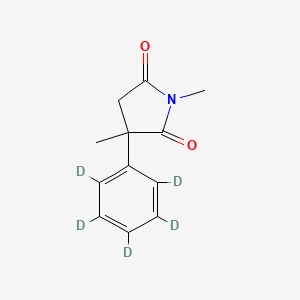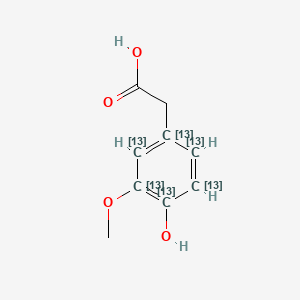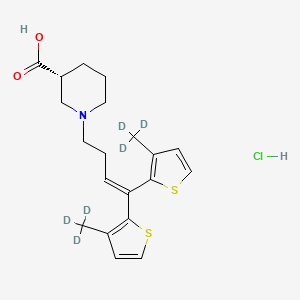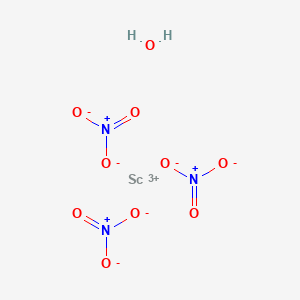
Scandium(III) nitrate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium(III) nitrate hydrate is a compound with the linear formula Sc(NO3)3·xH2O . It has a molecular weight of 230.97 (on an anhydrous basis) . It is used as an oxidizing agent in organic synthesis and finds applications in the optical coatings, electronic ceramics, and laser industries .
Synthesis Analysis
The thermal decomposition of scandium nitrate is a complex process, which begins with the simultaneous condensation of 4 mol of the initial monomer Sc(NO3)3·6H2O . The resulting cyclic tetramer Sc4O4(NO3)4·2H2O gradually loses azeotrope H2O–HNO3, and an intermediate oxynitrate Sc4O5(NO3)2 is formed . At higher temperatures, this oxynitrate is destroyed leaving behind unstable dimer Sc4O6 which is transformed into scandium oxide .Molecular Structure Analysis
The molecular structure of Scandium(III) nitrate hydrate is represented by the SMILES string CON+O.CON+O.CON+O.[H]O[H].[Sc] . It has multiple hydrated forms, including the dihydrate, trihydrate, and tetrahydrate .Chemical Reactions Analysis
Scandium nitrate has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes . The catalytic success of scandium nitrate can be increased by modifying its structure in ways such as adding a co-catalyst .Physical And Chemical Properties Analysis
Scandium(III) nitrate hydrate is a white solid that dissolves in water and ethanol . It has a degree of hydration of approximately 4 . It is available in the form of powder and chunks .Wissenschaftliche Forschungsanwendungen
Oxidizing Agent in Organic Synthesis
Scandium(III) nitrate hydrate is utilized as an oxidizing agent in organic synthesis. This application takes advantage of its ability to donate oxygen atoms to organic substrates, facilitating various chemical reactions .
Optical Coatings
The compound finds use in the production of optical coatings. These coatings are crucial for enhancing the reflective or anti-reflective properties of optical devices .
Electronic Ceramics
In the field of electronic ceramics, Scandium(III) nitrate hydrate is employed due to its properties that contribute to the manufacturing of ceramic materials with superior electronic characteristics .
Laser Industry
It is also significant in the laser industry, where it’s used in the fabrication of materials that are integral to the construction and operation of lasers .
Nanoscale Materials
The compound is used to produce nanoscale materials, such as nanoparticles and nanopowders, which have unique properties and applications in advanced technology sectors .
7. Fabrication of Scandium-Stabilized Zirconia Thin Films Scandium(III) nitrate hydrate serves as a precursor for dense and crack-free scandium-stabilized zirconia (ScSZ) thin films, which are applied using techniques like electrostatic spray deposition .
Semiconductor Applications
It is used to prepare scandium-incorporated indium oxide semiconductors, acting as an electron transport layer in light-emitting field-effect transistors (LEFETs), enhancing their performance .
Wirkmechanismus
Target of Action
Scandium(III) nitrate hydrate primarily targets the fabrication of dense and crack-free scandium-stabilized zirconia (ScSZ) thin films and the preparation of scandium-incorporated indium oxide semiconductors . These targets play a crucial role in the optical coatings, electronic ceramics, and laser industries .
Mode of Action
Scandium(III) nitrate hydrate interacts with its targets by acting as a precursor in the fabrication process . It is used in the electrostatic spray deposition technique to create ScSZ thin films . Additionally, it is involved in the preparation of scandium-incorporated indium oxide semiconductors, which act as an electron transport layer in a light-emitting field-effect transistor (LEFET) .
Biochemical Pathways
It has been found to be a successful catalyst in chemical reactions such as the beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .
Pharmacokinetics
It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Scandium(III) nitrate hydrate’s action are primarily observed in its role as a precursor for the fabrication of ScSZ thin films and scandium-incorporated indium oxide semiconductors . These materials have significant applications in various industries, including optical coatings, electronic ceramics, and lasers .
Action Environment
Scandium(III) nitrate hydrate is hygroscopic and should be stored away from heat, sparks, open flames, and hot surfaces . It is also sensitive to exposure to moist air or water . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Scandium(III) nitrate hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may intensify fire and cause skin and eye irritation. It may also cause respiratory irritation .
Zukünftige Richtungen
Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc4O3(NO3)3·6.5H2O . At 140–220 °C, Sc4O5(NO3)3 is formed .
Relevant Papers The properties and thermal decomposition of scandium nitrates were investigated with all the particulars for the last time in the 1960s–1970s . More recent studies have focused on the thermogravimetric study of the scandium nitrate hexahydrate thermolysis and computer modeling of intermediate oxynitrates .
Eigenschaften
IUPAC Name |
scandium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQULVNEUCEVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) nitrate hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

